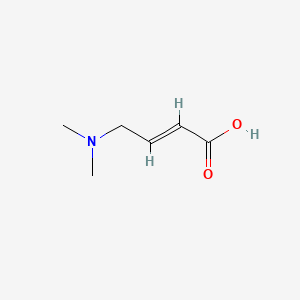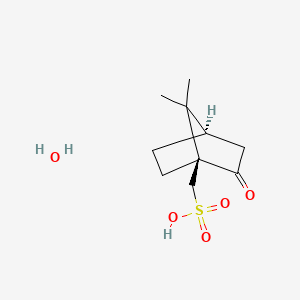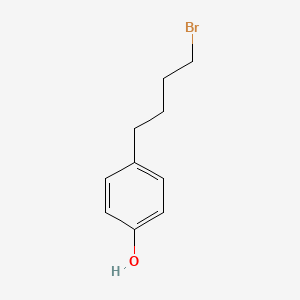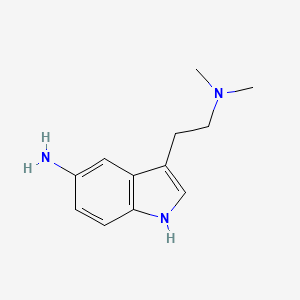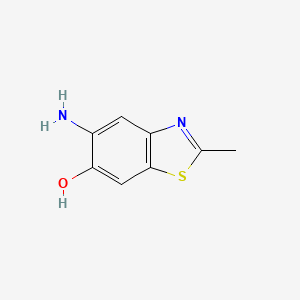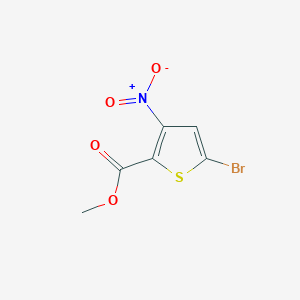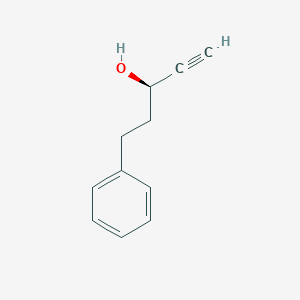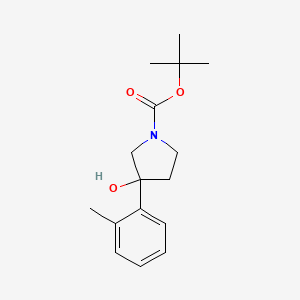
Sulfamic acid, (1,3-dioxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamic acid , also known as amidosulfonic acid , amidosulfuric acid , aminosulfonic acid , and sulphamic acid , is a colorless, water-soluble compound with the chemical formula H₃NSO₃ . It finds various applications in industry and research. When heated, sulfamic acid melts at 205°C and decomposes at higher temperatures into water, sulfur trioxide, sulfur dioxide, and nitrogen .
Synthesis Analysis
The synthesis of sulfamic acid involves various methods, including direct sulfation of ammonia, reaction of urea with sulfuric acid, and hydrolysis of sulfamide compounds. The most common industrial method is the reaction between ammonia and sulfur trioxide . This process yields sulfamic acid along with ammonium sulfate as a byproduct .
Molecular Structure Analysis
The molecular formula of sulfamic acid is H₃NSO₃ , indicating one nitrogen atom, three hydrogen atoms, one sulfur atom, and three oxygen atoms. The structure consists of an NH₂SO₂ group, where the nitrogen atom is bonded to two oxygen atoms and a hydrogen atom. The acidic nature of sulfamic acid arises from the presence of the sulfonic acid functional group .
Chemical Reactions Analysis
- Decomposition : At elevated temperatures, it decomposes into sulfur dioxide, water, and nitrogen gas .
Physical And Chemical Properties Analysis
Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
99911-45-2 |
|---|---|
Fórmula molecular |
C4H7NO5S |
Peso molecular |
181.17 g/mol |
Nombre IUPAC |
3-oxobutanoylsulfamic acid |
InChI |
InChI=1S/C4H7NO5S/c1-3(6)2-4(7)5-11(8,9)10/h2H2,1H3,(H,5,7)(H,8,9,10) |
Clave InChI |
QXBGLCSYJYZBFK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NS(=O)(=O)O |
SMILES canónico |
CC(=O)CC(=O)NS(=O)(=O)O |
Otros números CAS |
99911-45-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





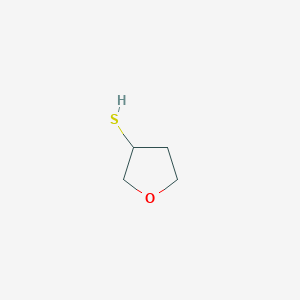
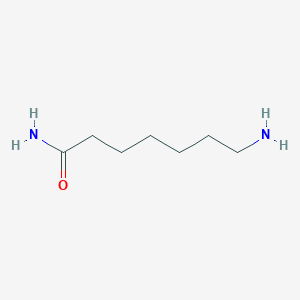
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)
